4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a piperidinyl group, and a methylsulfonyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . This method allows for the formation of the triazole ring system, which is then further functionalized to introduce the piperidinyl and methylsulfonyl groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide can be compared with other similar compounds, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of a piperidinyl group and exhibits different biological activities.
4-amino-5-ethylsulfonyl-2-methoxybenzoic acid: This compound has an ethylsulfonyl group and a methoxybenzoic acid moiety, leading to different chemical properties and applications.
The uniqueness of 4-amino-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N5O2S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-amino-3-(1-methylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N5O2S2/c1-17(14,15)12-4-2-3-6(5-12)7-10-11-8(16)13(7)9/h6H,2-5,9H2,1H3,(H,11,16) |
InChI Key |
SNSRGFXWYBAUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2N |
Origin of Product |
United States |
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